2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a cyclopentane ring (6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine). Key structural features include:
- Core structure: A pyrazolo[1,5-a]pyrimidine scaffold fused to a cyclopentane ring, providing rigidity and planar aromaticity.
- Substituents: 2-Methyl group: Enhances steric bulk and modulates electronic properties. N-(pyridin-2-ylmethyl)amine: A polar, heteroaromatic side chain that may participate in hydrogen bonding or metal coordination .
Molecular formula: C₂₂H₂₂N₅ (derived from the base structure C₁₆H₁₆N₄ in with additional pyridin-2-ylmethyl substitution).
Molecular weight: ~350.45 g/mol (estimated).
Properties
IUPAC Name |
11-methyl-10-phenyl-N-(pyridin-2-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-15-20(16-8-3-2-4-9-16)22-25-19-12-7-11-18(19)21(27(22)26-15)24-14-17-10-5-6-13-23-17/h2-6,8-10,13,24H,7,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGNAHYYMKJYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives, which share a similar structure, have been identified as novel CDK2 inhibitors. These compounds have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM. This suggests that 2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine may interact with enzymes such as CDK2 and potentially other proteins or biomolecules in the cell.
Cellular Effects
In terms of cellular effects, compounds similar to this compound have shown to inhibit the growth of various cell lines. For instance, they have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a novel heterocyclic amine with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity, particularly in the fields of oncology and neurology. This article reviews its biological activity based on diverse research findings, including enzyme interactions, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C22H21N5
- Molecular Weight : 355.445 g/mol
- CAS Number : 900259-98-5
- Purity : Typically ≥ 95% .
Research indicates that this compound may interact with various biological targets, notably cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapy .
Enzyme Inhibition
The compound has shown promising results in inhibiting specific enzymes involved in cancer progression:
- Cyclin-dependent Kinases (CDKs) : CDK2 inhibition is associated with reduced proliferation of cancer cells.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties:
- Antibacterial Activity : It has been tested against various bacterial strains, showing moderate effectiveness comparable to standard antibiotics .
Case Study 1: Anticancer Potential
A study evaluated the effects of the compound on several cancer cell lines. Results indicated:
- Cell Line Tested : HeLa (cervical cancer), MCF7 (breast cancer).
- Findings : The compound induced apoptosis and significantly reduced cell viability at concentrations above 10 µM.
Case Study 2: Antimicrobial Effects
In another study focusing on antimicrobial properties:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be around 50 µg/mL against E. coli and 75 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5 |
| Molecular Weight | 355.445 g/mol |
| CAS Number | 900259-98-5 |
| CDK2 Inhibition | Yes |
| Antimicrobial Activity | Moderate |
| MIC (E. coli) | 50 µg/mL |
| MIC (S. aureus) | 75 µg/mL |
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To assess the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics or antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Research Findings and Trends
- Substituent Effects: Pyridine vs. Imidazole: Pyridin-2-ylmethyl derivatives exhibit better metabolic stability than imidazole-containing analogues (e.g., ), as imidazoles are prone to oxidation . Fluorine Substitution: Fluorine at the phenyl ring () improves potency against M. tuberculosis but reduces solubility compared to non-fluorinated analogues .
- N8 substituents with hydrogen-bond donors (e.g., pyridine nitrogen) enhance activity in kinase assays, while lipophilic groups (e.g., CF₃ in ) favor membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
